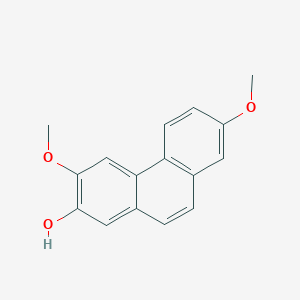
2,4-Dibromo-6-formylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-formylphenyl acetate is an organic compound characterized by the presence of two bromine atoms, a formyl group, and an acetate ester attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-formylphenyl acetate typically involves a multi-step process. One common method includes the bromination of 2,6-diformylphenol followed by esterification with acetic anhydride. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with acetic anhydride and a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-6-formylphenyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 2,4-Dibromo-6-carboxyphenyl acetate.
Reduction: 2,4-Dibromo-6-hydroxymethylphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dibromo-6-formylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-formylphenyl acetate depends on its specific application. In chemical reactions, the bromine atoms and formyl group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.
Comparaison Avec Des Composés Similaires
- 2,4-Dibromo-6-methylphenyl acetate
- 2,4-Dibromo-6-nitrophenyl acetate
- 2,4-Dibromo-6-hydroxyphenyl acetate
Comparison: 2,4-Dibromo-6-formylphenyl acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to similar compounds with different substituents. For example, the formyl group can undergo oxidation and reduction reactions that are not possible with a methyl or nitro group.
Propriétés
Numéro CAS |
109165-13-1 |
|---|---|
Formule moléculaire |
C9H6Br2O3 |
Poids moléculaire |
321.95 g/mol |
Nom IUPAC |
(2,4-dibromo-6-formylphenyl) acetate |
InChI |
InChI=1S/C9H6Br2O3/c1-5(13)14-9-6(4-12)2-7(10)3-8(9)11/h2-4H,1H3 |
Clé InChI |
MXQDLUMAZBZQJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


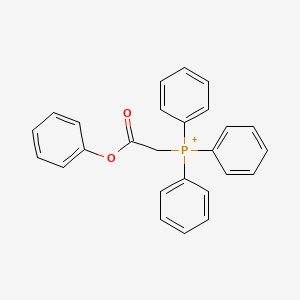
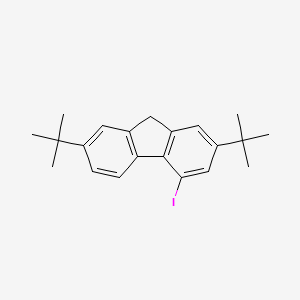
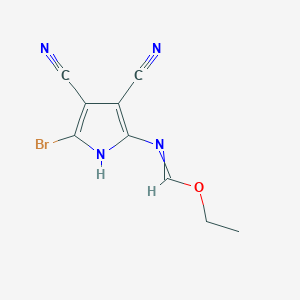
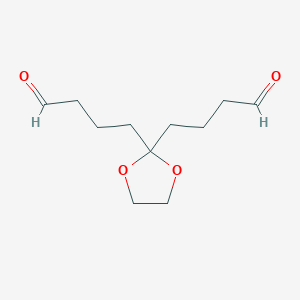

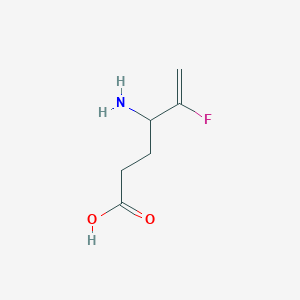
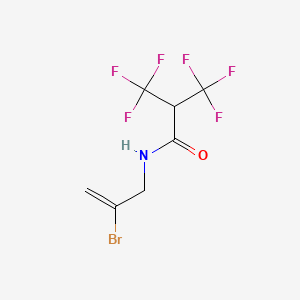
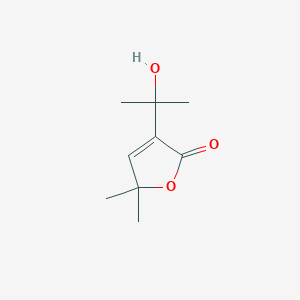
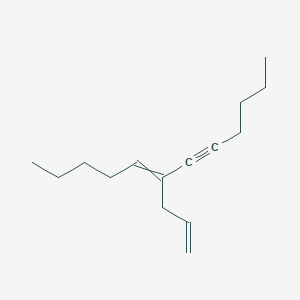

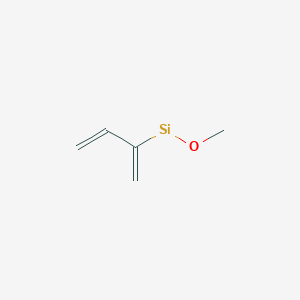
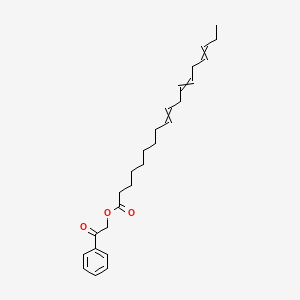
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
